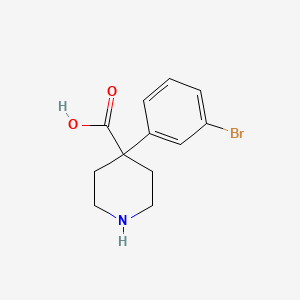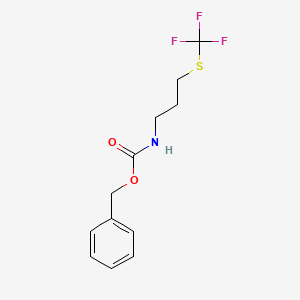
(3-Trifluoromethylsulfanyl-propyl)-carbamic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Trifluoromethylsulfanyl-propyl)-carbamic acid benzyl ester is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s chemical stability and bioavailability, making it a valuable component in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using photoredox catalysis, which has emerged as a practical method for incorporating trifluoromethyl groups into organic molecules . The reaction conditions often include the use of visible light and a suitable photocatalyst to drive the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, making it suitable for commercial applications in pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
Types of Reactions
(3-Trifluoromethylsulfanyl-propyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, difluoromethylated, and monofluoromethylated derivatives, as well as substituted carbamates .
Scientific Research Applications
(3-Trifluoromethylsulfanyl-propyl)-carbamic acid benzyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of (3-Trifluoromethylsulfanyl-propyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application, but common targets include enzymes and receptors involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated esters: Compounds like trifluoromethyl acetate and trifluoromethyl benzoate share similar structural features.
Trifluoromethylated carbamates: Compounds such as trifluoromethyl carbamate and trifluoromethyl phenyl carbamate are structurally related.
Uniqueness
(3-Trifluoromethylsulfanyl-propyl)-carbamic acid benzyl ester is unique due to its specific combination of a trifluoromethyl group with a carbamic acid benzyl ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H14F3NO2S |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
benzyl N-[3-(trifluoromethylsulfanyl)propyl]carbamate |
InChI |
InChI=1S/C12H14F3NO2S/c13-12(14,15)19-8-4-7-16-11(17)18-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,16,17) |
InChI Key |
PFNKMIFPLQMZKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCSC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


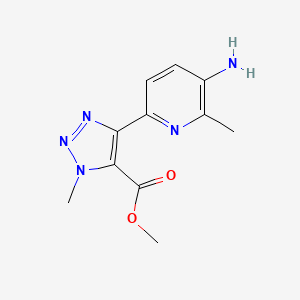
![3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline](/img/structure/B11761421.png)
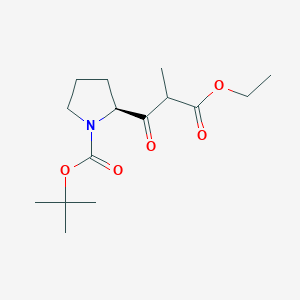
![N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B11761427.png)
![7-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11761431.png)
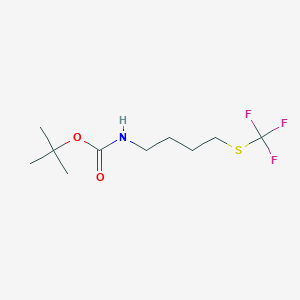

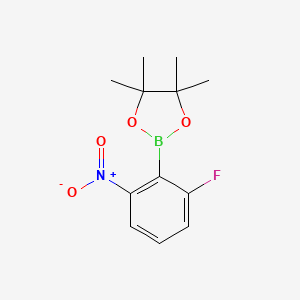


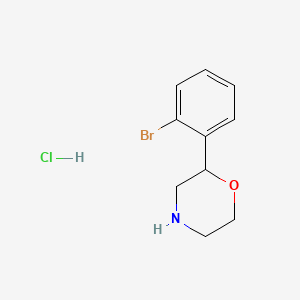
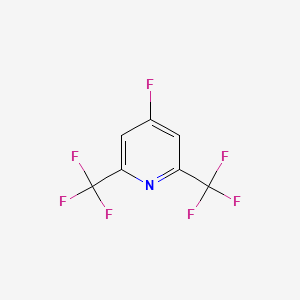
![5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B11761476.png)
